2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione
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Overview
Description
2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19406 g/mol . This compound is part of the indene-1,3-dione family, which is known for its versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione involves several steps. One common method includes the reaction of indane-1,3-dione with hydroxymethylamine under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid (MsOH) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione can be compared with other similar compounds such as indane-1,3-dione and indanone. While indane-1,3-dione is known for its versatility in various applications, including medicinal chemistry and organic electronics, indanone is commonly associated with the design of biologically active compounds like Donepezil and Indinavir . The unique structural features of this compound, such as the presence of the hydroxymethylamino group, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-hydroxy-2-[(E)-hydroxymethyliminomethyl]inden-1-one |
InChI |
InChI=1S/C11H9NO3/c13-6-12-5-9-10(14)7-3-1-2-4-8(7)11(9)15/h1-5,13-14H,6H2/b12-5+ |
InChI Key |
CARYLZQUNZNQBB-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)/C=N/CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCO)O |
Origin of Product |
United States |
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